An In-depth Technical Guide to 4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline: Molecular Structure and Properties
An In-depth Technical Guide to 4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline: Molecular Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-oxadiazole moiety is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its role as a versatile pharmacophore.[1][2] This five-membered heterocyclic ring is a bioisostere for ester and amide groups, enhancing the pharmacokinetic profile of drug candidates. Its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] This guide focuses on a specific derivative, 4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline, a molecule of significant interest for its potential applications in drug discovery and materials science. This document provides a comprehensive overview of its synthesis, molecular structure, physicochemical properties, and biological significance, serving as a critical resource for researchers in the field.
Synthesis and Mechanistic Insights
The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, such as 4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline, is a well-established process in organic chemistry. The most common and efficient method involves the cyclodehydration of N,N'-diacylhydrazines. This transformation can be achieved using a variety of dehydrating agents, with phosphorus oxychloride (POCl₃) being a frequently employed reagent.[4]
The synthesis of the target molecule can be envisioned through a two-step process, starting from commercially available materials. The proposed synthetic pathway is outlined below:
Caption: Proposed synthesis workflow for 4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline.
Experimental Protocol
Step 1: Synthesis of N'-(4-nitrobenzoyl)-4-methylbenzohydrazide
-
To a solution of 4-methylbenzohydrazide in a suitable solvent such as pyridine or dichloromethane, add an equimolar amount of 4-nitrobenzoyl chloride portion-wise at 0-5 °C with constant stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to yield N'-(4-nitrobenzoyl)-4-methylbenzohydrazide.
Step 2: Synthesis of N'-(4-aminobenzoyl)-4-methylbenzohydrazide
-
Suspend the N'-(4-nitrobenzoyl)-4-methylbenzohydrazide in ethanol.
-
Add a reducing agent, such as stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid, portion-wise at room temperature.
-
Reflux the reaction mixture for 2-3 hours.
-
After cooling, neutralize the mixture with a solution of sodium bicarbonate or sodium hydroxide.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain N'-(4-aminobenzoyl)-4-methylbenzohydrazide.
Step 3: Synthesis of 4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline
-
To the N'-(4-aminobenzoyl)-4-methylbenzohydrazide obtained in the previous step, add an excess of phosphorus oxychloride (POCl₃) as both the reagent and solvent.
-
Reflux the mixture for 4-6 hours.
-
After completion of the reaction (monitored by TLC), carefully pour the reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonia solution) until a precipitate is formed.
-
Filter the solid product, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent like ethanol or a mixture of ethanol and water to afford pure 4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline.
Molecular Structure and Physicochemical Properties
The molecular structure of 4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline is characterized by a central 1,3,4-oxadiazole ring substituted with a 4-methylphenyl group at the 5-position and a 4-aminophenyl group at the 2-position.
Caption: 2D representation of the molecular structure of 4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline.
The key physicochemical properties of this compound are summarized in the table below. It is important to note that while some data is directly available for the target molecule, other values are based on closely related analogs and predictive models, providing a reliable estimation of its characteristics.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃N₃O | [5] |
| Molecular Weight | 251.29 g/mol | [5] |
| Appearance | Expected to be a solid | General knowledge |
| Melting Point | Not explicitly reported; related compounds melt in the range of 150-200 °C. | |
| Solubility | Soluble in DMSO and chloroform. | [4] |
| XlogP (predicted) | 2.8 | [5] |
Spectral Data Analysis
The structural elucidation of 4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline is confirmed through various spectroscopic techniques.
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FT-IR (KBr, cm⁻¹): The infrared spectrum is expected to show characteristic absorption bands. Key peaks would include N-H stretching vibrations for the primary amine group (around 3300-3400 cm⁻¹), C-H stretching for the aromatic rings and methyl group (around 2900-3100 cm⁻¹), C=N stretching of the oxadiazole ring (around 1610-1630 cm⁻¹), and C-O-C stretching of the oxadiazole ring (around 1070-1200 cm⁻¹).[6]
-
¹H NMR (DMSO-d₆, δ ppm): The proton NMR spectrum would provide distinct signals corresponding to the different protons in the molecule. The aromatic protons of the two phenyl rings would appear as multiplets in the range of δ 7.0-8.0 ppm. The singlet for the methyl group (Ar-CH₃) would be observed around δ 2.4 ppm. The protons of the primary amine group (-NH₂) would likely appear as a broad singlet around δ 5.0-6.0 ppm, which is exchangeable with D₂O.[3]
-
¹³C NMR (DMSO-d₆, δ ppm): The carbon NMR spectrum would show distinct signals for all the carbon atoms. The two carbons of the oxadiazole ring are expected to resonate at approximately δ 160-165 ppm. The aromatic carbons would appear in the range of δ 110-150 ppm. The carbon of the methyl group would be found at a higher field, around δ 21 ppm.[6][7]
-
Mass Spectrometry (m/z): The mass spectrum would show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of the compound (251.29). Predicted values for adducts include [M+H]⁺ at 252.11315 and [M+Na]⁺ at 274.09509.[5]
Structural Insights from Crystallographic Data
Biological Activities and Potential Applications
The 1,3,4-oxadiazole scaffold is a privileged structure in drug discovery, and its derivatives have demonstrated a wide array of pharmacological activities.[8]
-
Antimicrobial Activity: Many 1,3,4-oxadiazole derivatives have been reported to possess significant antibacterial and antifungal properties. The mechanism of action is often attributed to the inhibition of essential enzymes in microbial pathogens.[9]
-
Anti-inflammatory Activity: Several compounds containing the 1,3,4-oxadiazole ring have shown potent anti-inflammatory effects, comparable to standard drugs like indomethacin.[8]
-
Anticancer Activity: The 1,3,4-oxadiazole nucleus is present in several anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of tubulin polymerization and the induction of apoptosis.[9]
Given the presence of the 4-aminophenyl group, 4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline serves as a versatile intermediate for the synthesis of a larger library of bioactive molecules. The primary amine can be readily functionalized to introduce different pharmacophores, allowing for the fine-tuning of its biological activity.
Beyond its pharmaceutical potential, the conjugated π-system of this molecule makes it a candidate for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other electronic devices.
Conclusion
4-[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]aniline is a molecule with a rich chemical profile and significant potential in both medicinal chemistry and materials science. This guide has provided a detailed overview of its synthesis, molecular structure, and physicochemical properties, drawing upon the current scientific literature. The versatile nature of its structure, particularly the reactive amine functionality, opens up numerous avenues for further research and development. As the quest for novel therapeutic agents and advanced materials continues, this compound and its derivatives are poised to play an important role in future scientific advancements.
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